molecular formula C20H30O2 B14728587 6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one CAS No. 6656-35-5

6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one

Cat. No.: B14728587
CAS No.: 6656-35-5
M. Wt: 302.5 g/mol
InChI Key: KXSXFANVRYTOGS-UHFFFAOYSA-N
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Description

6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one is a complex organic compound with a unique polycyclic structure

Preparation Methods

The synthesis of 6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the formation of cyclopentanaphthalene isomers via reactions of indenyl radicals with vinylacetylene . This process involves high-temperature conditions and the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination . Industrial production methods may involve similar high-temperature reactions in chemical reactors designed to handle the specific conditions required for these transformations.

Chemical Reactions Analysis

6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like halogens or nitrating agents.

Common reagents and conditions for these reactions include strong oxidizing or reducing agents, acidic or basic catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar compounds to 6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one include other polycyclic aromatic hydrocarbons (PAHs) such as cyclopentanaphthalene isomers These compounds share structural similarities but differ in their specific ring arrangements and functional groups, which can lead to variations in their chemical properties and applications

Properties

CAS No.

6656-35-5

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

6-acetyl-3a,5a-dimethyl-3,3b,4,5,6,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-2-one

InChI

InChI=1S/C20H30O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h13,15-18H,4-11H2,1-3H3

InChI Key

KXSXFANVRYTOGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C4)C)C

Origin of Product

United States

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